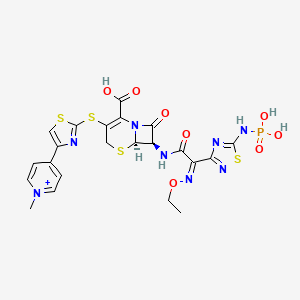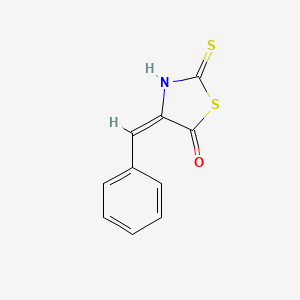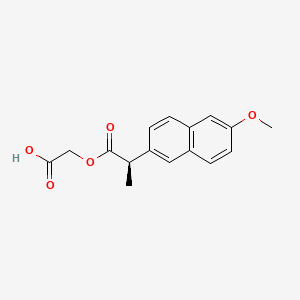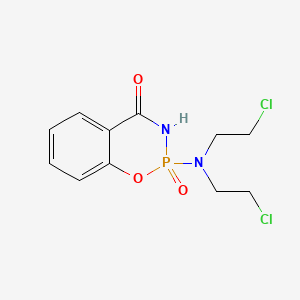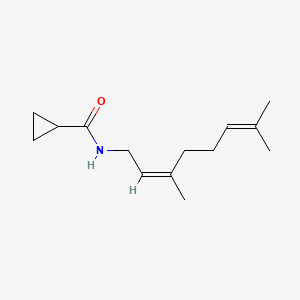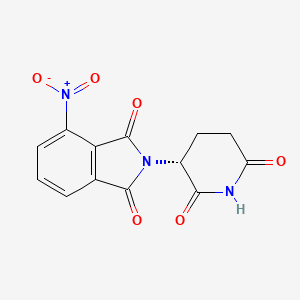
4-Nitrothalidomide, (+)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrothalidomide, (+)-, is a derivative of thalidomide, a compound historically known for its use as a sedative and treatment for morning sickness. The addition of a nitro group at the 4-position on the aromatic ring of thalidomide gives rise to 4-Nitrothalidomide, which exhibits unique biological activities and has significant implications in scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrothalidomide typically involves the nitration of thalidomide. One common method includes the reaction of thalidomide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position of the aromatic ring .
Industrial Production Methods
Industrial production of 4-Nitrothalidomide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound .
化学反应分析
Types of Reactions
4-Nitrothalidomide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Aminothalidomide.
Substitution: Various substituted thalidomide derivatives depending on the nucleophile used.
科学研究应用
4-Nitrothalidomide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other biologically active compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research as an inhibitor of tumor necrosis factor-alpha (TNF-α) production.
Industry: Utilized in the development of new pharmaceuticals and chemical products
作用机制
The mechanism of action of 4-Nitrothalidomide involves its interaction with various molecular targets and pathways. It is known to inhibit the production of TNF-α, a cytokine involved in inflammation and immune responses. This inhibition occurs through the modulation of signaling pathways that regulate TNF-α expression. Additionally, 4-Nitrothalidomide may interact with other cellular targets, contributing to its diverse biological effects .
相似化合物的比较
4-Nitrothalidomide can be compared with other thalidomide derivatives such as:
Thalidomide: The parent compound, known for its sedative and anti-inflammatory properties.
Pomalidomide: A derivative with enhanced anti-cancer activity and inhibition of TNF-α production.
Lenalidomide: Another derivative with immunomodulatory and anti-cancer properties
4-Nitrothalidomide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties compared to its analogs .
属性
CAS 编号 |
202271-81-6 |
|---|---|
分子式 |
C13H9N3O6 |
分子量 |
303.23 g/mol |
IUPAC 名称 |
2-[(3R)-2,6-dioxopiperidin-3-yl]-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C13H9N3O6/c17-9-5-4-8(11(18)14-9)15-12(19)6-2-1-3-7(16(21)22)10(6)13(15)20/h1-3,8H,4-5H2,(H,14,17,18)/t8-/m1/s1 |
InChI 键 |
KVRCAGKHAZRSQX-MRVPVSSYSA-N |
手性 SMILES |
C1CC(=O)NC(=O)[C@@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


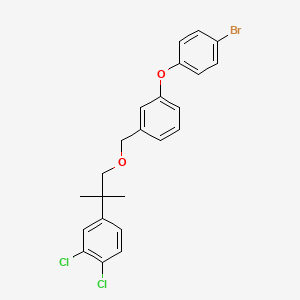
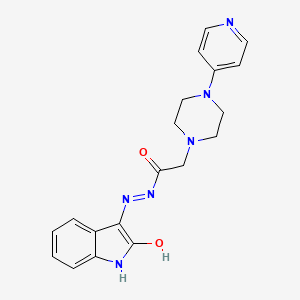
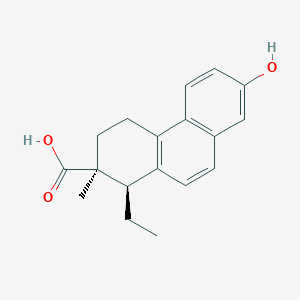

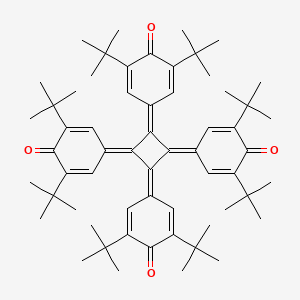
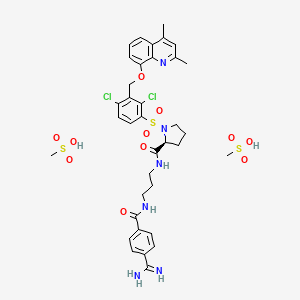

![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;2,2,2-trifluoroacetic acid](/img/structure/B15191864.png)
